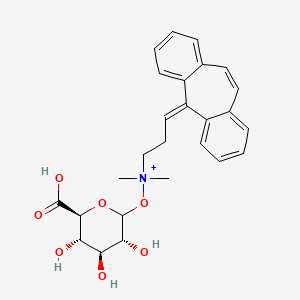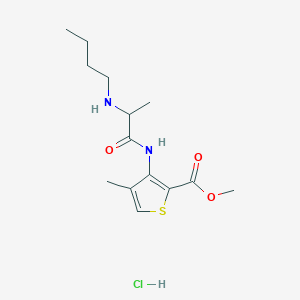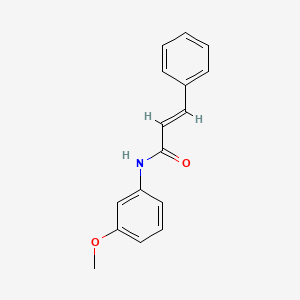
度洛西汀苯基氨基甲酸酯
描述
“Duloxetine Phenyl Carbamate” is a derivative of Duloxetine . Duloxetine is a medication used to manage major depressive disorder (MDD), generalized anxiety disorder (GAD), fibromyalgia, diabetic peripheral neuropathy, and chronic musculoskeletal pain . Off-label uses for duloxetine include chemotherapy-induced peripheral neuropathy and stress urinary incontinence .
Molecular Structure Analysis
The molecular formula of “Duloxetine Phenyl Carbamate” is C25H23NO3S . It has a molecular weight of 417.5 g/mol . The InChI and SMILES strings provide more details about its molecular structure .
Chemical Reactions Analysis
The carbamate group is a key structural motif in many approved drugs and prodrugs . There is an increasing use of carbamates in medicinal chemistry and many derivatives are specifically designed to make drug–target interactions through their carbamate moiety .
Physical And Chemical Properties Analysis
“Duloxetine Phenyl Carbamate” has a molecular weight of 417.5 g/mol . It has a XLogP3-AA value of 6.2, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass are 417.13986477 g/mol .
科学研究应用
Antidepressant Synthesis
Duloxetine Phenyl Carbamate plays a crucial role in the synthesis of antidepressant molecules . It’s used in the creation of Duloxetine, a potent antidepressant for the treatment of serious depressive disorders . The synthesis of these molecules often involves metal-catalyzed reactions .
Serotonin and Norepinephrine Reuptake Inhibition
Duloxetine, synthesized from Duloxetine Phenyl Carbamate, is a dual inhibitor of serotonin and norepinephrine reuptake . This makes it effective for the treatment of major depressive disorder and it’s also being considered for treatment of stress-related urinary incontinence .
Asymmetric Synthesis
Duloxetine Phenyl Carbamate is used in the asymmetric-transfer hydrogenation of certain compounds, leading to the synthesis of (S)-duloxetine . This process offers operational simplicity and is particularly valuable in scale-up syntheses of active pharmaceutical ingredients .
Proteomics Research
Duloxetine Phenyl Carbamate is used as a biochemical for proteomics research . Proteomics is a large-scale study of proteins, particularly their structures and functions .
Development of Novel Antidepressants
The need for novel antidepressants with quick onset, low side effects, and enhanced cognitive function has led to the exploration of Duloxetine Phenyl Carbamate in the development of novel dual- or multi-target antidepressants .
Treatment of Pain Disorders
The dual inhibition property of Duloxetine, synthesized from Duloxetine Phenyl Carbamate, on serotonin and norepinephrine reuptake is being explored for the treatment of pain disorders .
作用机制
Target of Action
Duloxetine, the parent compound of Duloxetine Phenyl Carbamate, is a potent inhibitor of neuronal serotonin and norepinephrine reuptake . It primarily targets the serotonin and norepinephrine transporters, blocking their reuptake in the brain . This increases the availability of these neurotransmitters in the synaptic space between neurons, enhancing their signaling .
Mode of Action
Duloxetine interacts with its targets, the serotonin and norepinephrine transporters, by binding to them and inhibiting their reuptake . This inhibition prevents these neurotransmitters from being reabsorbed back into the neuron, thereby increasing their concentration in the synaptic cleft . The increased concentration of these neurotransmitters enhances their signaling, leading to an elevation in mood and reduction in pain perception .
Biochemical Pathways
The primary biochemical pathway affected by Duloxetine involves the serotonergic and adrenergic pathways in the brain . By inhibiting the reuptake of serotonin and norepinephrine, Duloxetine strengthens these pathways, particularly in the dorsal horn of the spinal cord . This results in an increased threshold of activation necessary to transmit painful stimuli to the brain, effectively relieving pain, particularly in neuropathic pain . Additionally, Duloxetine has been found to inhibit PARP cleavage and p53 activation, and regulate the Bcl2 family to reverse PTX-induced oxidative stress and apoptosis .
Pharmacokinetics
Duloxetine achieves a maximum plasma concentration approximately 6 hours after dosing . The elimination half-life of Duloxetine is approximately 10-12 hours, and the volume of distribution is approximately 1640 L . Duloxetine’s pharmacokinetics can be influenced by several factors, including sex, smoking status, age, ethnicity, cytochrome P450 (CYP) 2D6 genotype, hepatic function, and renal function .
Result of Action
The molecular and cellular effects of Duloxetine’s action primarily involve an increase in the concentration of serotonin and norepinephrine in the synaptic cleft, leading to enhanced neurotransmission . This results in an elevation in mood and a reduction in the perception of pain . Additionally, Duloxetine has been found to reduce the serum concentrations of proinflammatory cytokines IL-8, IL-12, and IFN-γ in individuals diagnosed with major depressive disorder .
属性
IUPAC Name |
phenyl N-methyl-N-[(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO3S/c1-26(25(27)28-20-11-3-2-4-12-20)17-16-23(24-15-8-18-30-24)29-22-14-7-10-19-9-5-6-13-21(19)22/h2-15,18,23H,16-17H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSNZKJGSXFMSCS-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC[C@@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32)C(=O)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



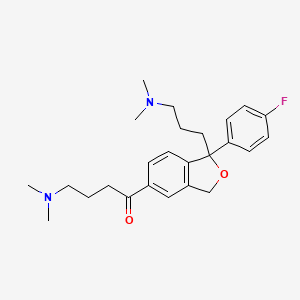



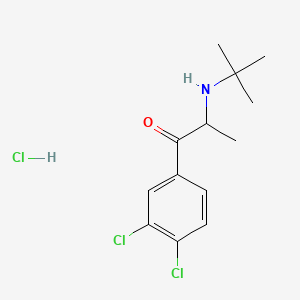

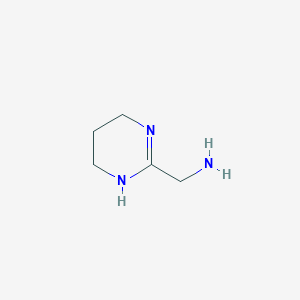
![5H-Dibenzo[a,d]cyclohepten-3-ol,5-[3-(dimethylamino)propylidene]-](/img/structure/B602197.png)
